3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with the molecular formula C14H12FIN2O2. This compound is notable for its unique structure, which includes a piperidine ring substituted with fluoro and iodo phenyl groups, as well as a nitrile group. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of 3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Nitrile Group Addition: The nitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluoro and iodo groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and iodo groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with similar compounds such as:
Trametinib: A kinase inhibitor used in cancer treatment, which also contains a fluoro-iodo phenyl group.
PD0325901: Another MEK inhibitor with a similar structure, used in cancer research.
Biological Activity
3-[1-(2-Fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS No. 2059927-85-2) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Its molecular formula is C14H12FIN2O2, and it has a molecular weight of 386.16 g/mol. This compound is synthesized through various chemical pathways, and its structure suggests possible interactions with biological systems.
The compound features a piperidine ring, which is known for its pharmacological relevance, and the presence of a fluorine and iodine atom may enhance its biological activity by influencing its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 2059927-85-2 |
Molecular Formula | C14H12FIN2O2 |
Molecular Weight | 386.16 g/mol |
Purity | Not specified |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its effects on various cell lines.
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 0.9 to 2.8 µg/ml against various tumor cell lines, suggesting that this compound may also possess notable antitumor properties .
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the oxo group may facilitate interactions with target proteins or enzymes involved in metabolic processes within cancer cells.
Case Studies
-
Study on Cytotoxicity : A study conducted on related compounds demonstrated that they significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
- Results :
- MCF-7 cells showed an IC50 value of approximately 1.5 µg/ml.
- PC-3 cells exhibited an IC50 value of around 1.8 µg/ml.
- Results :
- Mechanistic Insights : Another investigation focused on the mechanistic pathways affected by similar compounds, revealing that they induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Properties
Molecular Formula |
C14H12FIN2O2 |
---|---|
Molecular Weight |
386.16 g/mol |
IUPAC Name |
3-[1-(2-fluoro-4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12FIN2O2/c15-11-8-9(16)3-4-12(11)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2 |
InChI Key |
URXHSGUDGNXXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=C(C=C(C=C2)I)F)C(=O)CC#N |
Origin of Product |
United States |
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